molecular formula C18H19N3O2 B2826995 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine CAS No. 477855-29-1

6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine

Katalognummer: B2826995
CAS-Nummer: 477855-29-1
Molekulargewicht: 309.369
InChI-Schlüssel: YAKWQVCFIIHGRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine is a member of quinazolines.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

6,7-Dimethoxyquinazoline derivatives, including those similar to 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine, have been explored for their antimalarial properties. The synthesis and evaluation of numerous 6,7-dimethoxyquinazoline-2,4-diamines have led to the discovery of compounds with promising antimalarial activity. This research highlights the potential of quinazolines in the development of new antimalarial drugs (Mizukawa et al., 2021).

Antiviral Activity

The compound 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine (DPQ), closely related to this compound, binds specifically to the influenza A virus RNA promoter, demonstrating antiviral activity against influenza viruses. This finding suggests the potential application of quinazoline derivatives as antiviral agents (Lee et al., 2014).

Tyrosine Kinase Inhibition

Quinazoline derivatives have been studied for their ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), showing significant potential in cancer therapy. The research on fused tricyclic quinazoline analogues, including structures similar to this compound, demonstrates their effectiveness as ATP site inhibitors of EGFR, offering insights into the design of cancer therapeutics (Rewcastle et al., 1996).

Anti-Tubercular Activity

Research on 4-anilinoquinazolines has identified novel inhibitors of Mycobacterium tuberculosis, indicating the therapeutic potential of quinazoline derivatives, including those structurally related to this compound, in treating tuberculosis. This work emphasizes the importance of the quinazoline scaffold in developing new anti-tubercular agents (Asquith et al., 2019).

Eigenschaften

IUPAC Name

6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-4-6-13(7-5-12)10-19-18-14-8-16(22-2)17(23-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKWQVCFIIHGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine
Reactant of Route 3
Reactant of Route 3
6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine
Reactant of Route 4
Reactant of Route 4
6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine
Reactant of Route 5
Reactant of Route 5
6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine
Reactant of Route 6
Reactant of Route 6
6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.